
N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Intramolecular Hydrogen Bonding and Tautomerism
Research on compounds like N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine focuses on their intramolecular hydrogen bonding and tautomerism. These studies highlight the equilibrium between phenol-imine and keto-amine forms in various solvents, revealing insights into their structural dynamics and potential applications in developing responsive materials or sensors based on tautomeric shifts (Nazır et al., 2000).
Conducting Polymers from Low Oxidation Potential Monomers
The synthesis of bis(pyrrol-2-yl) arylenes, including derivatives with pyridine and naphthalene units, for the development of conducting polymers showcases the application of these compounds in electronic materials. These polymers exhibit low oxidation potentials, making them stable in their conducting form, and demonstrate the potential for use in electronic devices (Sotzing et al., 1996).
Synthesis of Heterocycles
Novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to naphthamides through their structural motifs and chemical reactivity, highlight the significance of these frameworks in pharmaceutical chemistry. Such methods expand the toolbox for creating heterocyclic compounds with potential biological activities (Osyanin et al., 2014).
Catalytic Applications
Studies on the catalytic systems involving nickel and copper with naphthalene and pyridine derivatives illustrate the utility of these compounds in facilitating chemical transformations, such as C-H arylation. These reactions are fundamental in constructing complex organic molecules, showcasing the role of naphthamide-related compounds in synthetic organic chemistry (Kobayashi et al., 2009).
Luminescent Materials and Organic Electronics
Research into the synthesis and characterization of novel polymers and small molecules, including those based on naphthodithiophene and related structures, for use in organic electronics and as luminescent materials, underscores the versatility of naphthamide derivatives. These studies contribute to the development of high-performance materials for organic light-emitting diodes and solar cells, reflecting the broad applicability of these chemical frameworks in advanced material science (Rajakannu et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(21-12-6-9-18-8-1-2-11-20(18)21)25-16-17-7-5-10-19(15-17)27-22-13-3-4-14-24-22/h1-15H,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUJSUSOIQQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)
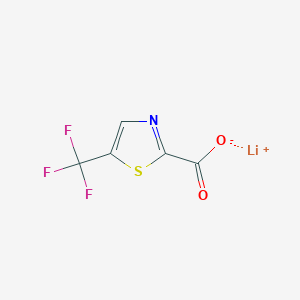



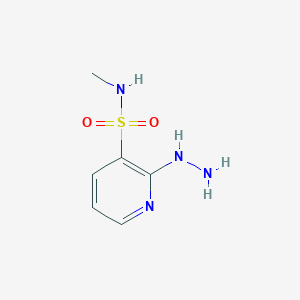
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)
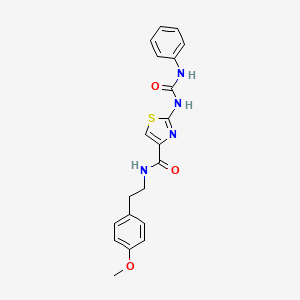
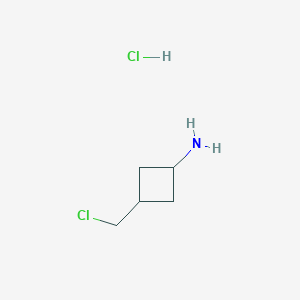
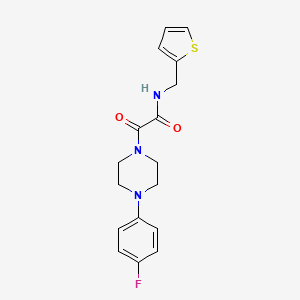
![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)
![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)

